PROTAC SMARCA2 degrader-1

説明

BenchChem offers high-quality PROTAC SMARCA2 degrader-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PROTAC SMARCA2 degrader-1 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

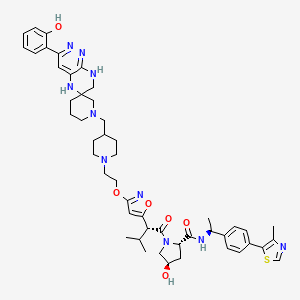

分子式 |

C49H62N10O6S |

|---|---|

分子量 |

919.1 g/mol |

IUPAC名 |

(2S,4R)-4-hydroxy-1-[(2R)-2-[3-[2-[4-[[3-(2-hydroxyphenyl)spiro[7,8-dihydro-5H-pyrazino[2,3-c]pyridazine-6,3'-piperidine]-1'-yl]methyl]piperidin-1-yl]ethoxy]-1,2-oxazol-5-yl]-3-methylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C49H62N10O6S/c1-30(2)44(48(63)59-26-36(60)22-40(59)47(62)52-31(3)34-10-12-35(13-11-34)45-32(4)51-29-66-45)42-24-43(56-65-42)64-21-20-57-18-14-33(15-19-57)25-58-17-7-16-49(28-58)27-50-46-39(53-49)23-38(54-55-46)37-8-5-6-9-41(37)61/h5-6,8-13,23-24,29-31,33,36,40,44,53,60-61H,7,14-22,25-28H2,1-4H3,(H,50,55)(H,52,62)/t31-,36+,40-,44+,49?/m0/s1 |

InChIキー |

NKQRBRMWJGNDDP-VTHQTLKFSA-N |

異性体SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)OCCN5CCC(CC5)CN6CCCC7(C6)CNC8=NN=C(C=C8N7)C9=CC=CC=C9O)C(C)C)O |

正規SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCCN5CCC(CC5)CN6CCCC7(C6)CNC8=NN=C(C=C8N7)C9=CC=CC=C9O)C(C)C)O |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of PROTAC SMARCA2 Degrader-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block the function of a protein, PROTACs mediate the degradation of the entire protein, offering a more profound and sustained therapeutic effect. This technical guide provides an in-depth overview of the mechanism of action of PROTAC SMARCA2 Degrader-1, a targeted protein degrader aimed at SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key component of the SWI/SNF chromatin remodeling complex. The loss of the related protein SMARCA4 in some cancers makes them dependent on SMARCA2 for survival, rendering SMARCA2 an attractive therapeutic target.[2][3][4][5]

Core Mechanism of Action

PROTAC SMARCA2 Degrader-1 is a heterobifunctional molecule composed of three key components: a ligand that specifically binds to the SMARCA2 protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[6][7] The fundamental mechanism of action involves the formation of a ternary complex between SMARCA2, the PROTAC molecule, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the surface of the SMARCA2 protein.[8][9] The resulting polyubiquitinated SMARCA2 is then recognized and targeted for degradation by the 26S proteasome, leading to its clearance from the cell.[8][9]

Quantitative Data Summary

While specific quantitative data for "PROTAC SMARCA2 degrader-1 (compound ex7)" is limited to a degradation concentration (DC50) of less than 0.1 μM, the following tables provide representative data for other well-characterized SMARCA2 PROTACs to illustrate typical efficacy and selectivity parameters.[10][11]

Table 1: Degradation Potency of Representative SMARCA2 PROTACs

| Compound Name | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase Recruited |

| A947 | SW1573 | 0.039 | 96 | 20 | VHL |

| ACBI2 | NCI-H1568 | <1 | >90 | 24 | VHL |

| SMD-3236 | (Not specified) | < 1 | > 95 | (Not specified) | VHL |

| UM-SMD-8801 | (Not specified) | < 10 | > 90 | (Not specified) | (Not specified) |

| SMARCA2/4-degrader-1 | A549 | < 100 | > 90 | 24 | (Not specified) |

Data compiled from publicly available sources for illustrative purposes.[3][6][12][13]

Table 2: Selectivity Profile of Representative SMARCA2 PROTACs

| Compound Name | SMARCA2 DC50 (nM) | SMARCA4 DC50 (nM) | Selectivity (SMARCA4/SMARCA2) |

| A947 | 0.039 | 1.1 | ~28-fold |

| SMD-3236 | < 1 | > 1000 | > 2000-fold |

| UM-SMD-8801 | < 10 | > 10,000 | > 1000-fold |

Data compiled from publicly available sources for illustrative purposes.[3][12][13]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action and efficacy of PROTAC SMARCA2 degraders.

Western Blot for SMARCA2 Degradation

This assay is fundamental for quantifying the reduction in SMARCA2 protein levels following PROTAC treatment.

Materials:

-

Cell line of interest (e.g., SMARCA4-deficient cancer cell line)

-

PROTAC SMARCA2 Degrader-1

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-SMARCA2, anti-SMARCA4, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of PROTAC SMARCA2 Degrader-1 (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Western Blot: Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and quantify band intensities using densitometry software. Normalize SMARCA2 levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[8][14]

Cell Viability Assay

This assay assesses the functional consequence of SMARCA2 degradation on cell proliferation and survival.

Materials:

-

Cell line of interest

-

PROTAC SMARCA2 Degrader-1

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

-

96-well plates (opaque-walled for luminescent assays)

-

Plate reader (luminometer or spectrophotometer)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of PROTAC SMARCA2 Degrader-1.

-

Incubation: Incubate the plate for a prolonged period (e.g., 72 hours to 6 days).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).[15][16]

In Vitro Ubiquitination Assay

This assay directly demonstrates the PROTAC-mediated ubiquitination of SMARCA2.

Materials:

-

Recombinant SMARCA2 protein

-

Recombinant E1 activating enzyme, E2 conjugating enzyme, and the relevant E3 ligase (e.g., VHL or CRBN complex)

-

Ubiquitin

-

ATP

-

PROTAC SMARCA2 Degrader-1

-

Reaction buffer

-

SDS-PAGE and Western blot reagents

-

Anti-SMARCA2 or anti-ubiquitin antibody

Protocol:

-

Reaction Setup: Assemble the ubiquitination reaction mixture containing the recombinant proteins, ubiquitin, ATP, and reaction buffer on ice.

-

Initiation: Add PROTAC SMARCA2 Degrader-1 or DMSO to the respective reactions and incubate at 37°C for a specified time (e.g., 1-2 hours).

-

Quenching: Stop the reaction by adding Laemmli buffer.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blot using an anti-SMARCA2 antibody. The appearance of higher molecular weight bands or a smear above the unmodified SMARCA2 band indicates polyubiquitination.[1][9]

Conclusion

PROTAC SMARCA2 Degrader-1 exemplifies a promising therapeutic strategy for cancers with SMARCA4 mutations by selectively inducing the degradation of the synthetically lethal target, SMARCA2. The mechanism of action, centered on the formation of a ternary complex and subsequent proteasomal degradation, offers a distinct advantage over traditional inhibition. The experimental protocols outlined in this guide provide a robust framework for the characterization and validation of this and other SMARCA2-targeting PROTACs, facilitating their development from preclinical research to potential clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. lifesensors.com [lifesensors.com]

- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ubiquitination Assay - Profacgen [profacgen.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. PROTAC SMARCA2 degrader-1 | CymitQuimica [cymitquimica.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Cellular Function of SMARCA2: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Chromatin Remodeler in Health and Disease

Abstract

SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2), also known as BRM (Brahma homolog), is a critical ATPase subunit of the SWI/SNF (Switch/Sucrose Non-Fermentable) chromatin remodeling complex. This complex plays a fundamental role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors and other regulatory proteins. Dysregulation of SMARCA2 function has been implicated in a variety of human diseases, most notably cancer and the rare developmental disorder, Nicolaides-Baraitser syndrome. This technical guide provides a comprehensive overview of the cellular functions of SMARCA2, with a focus on its molecular mechanisms, involvement in key signaling pathways, and its emerging role as a therapeutic target. We present quantitative data on its interactions, detailed experimental protocols for its study, and visual representations of its functional context to serve as a valuable resource for researchers, scientists, and drug development professionals.

Core Function: The SWI/SNF Chromatin Remodeling Complex

SMARCA2 is one of two mutually exclusive catalytic ATPase subunits, the other being SMARCA4 (also known as BRG1), that power the SWI/SNF complex.[1] The primary function of this complex is to utilize the energy from ATP hydrolysis to remodel chromatin structure.[1] This is achieved by sliding, evicting, or restructuring nucleosomes, the fundamental units of chromatin composed of DNA wrapped around histone proteins.[2] By modulating the packaging of DNA, the SWI/SNF complex can either activate or repress gene expression, depending on the genomic context and the specific composition of the complex.[3]

The ATPase activity of SMARCA2 is essential for its chromatin remodeling function.[4] The energy released from ATP hydrolysis fuels the mechanical work required to alter nucleosome positioning.[2] In addition to its ATPase domain, SMARCA2 also contains a bromodomain, which is a protein module that recognizes and binds to acetylated lysine (B10760008) residues on histone tails.[4] This interaction helps to target the SWI/SNF complex to specific regions of the genome.

Quantitative Data

Binding Affinities of SMARCA2 Bromodomain Inhibitors

The bromodomain of SMARCA2 is a well-characterized drug target. Several small molecule inhibitors have been developed that bind to the acetyl-lysine binding pocket of the bromodomain, thereby disrupting its interaction with acetylated histones. The binding affinities of some of these inhibitors are summarized in the table below.

| Compound | Target | Assay | Kd (nM) | IC50 (µM) | Reference |

| PFI-3 | SMARCA2/4 Bromodomain | BROMOScan | 55-110 | - | [5] |

| DCSM06 | SMARCA2 Bromodomain | AlphaScreen | - | 39.9 ± 3.0 | [1][6] |

| DCSM06 | SMARCA2 Bromodomain | Surface Plasmon Resonance | 38,600 | - | [1][6] |

| DCSM06-05 | SMARCA2 Bromodomain | AlphaScreen | - | 9.0 ± 1.4 | [1][6] |

| DCSM06-05 | SMARCA2 Bromodomain | Surface Plasmon Resonance | 22,400 | - | [7] |

SMARCA2 Expression in Cancer

SMARCA2 expression is frequently altered in various cancers. While it can act as a tumor suppressor in some contexts, its overexpression is associated with poor prognosis in others. The following table provides a summary of SMARCA2 protein expression levels in a selection of cancer types, based on data from The Human Protein Atlas.

| Cancer Type | Staining Intensity | Proportion of Stained Cases |

| Breast Cancer | High, Medium, Low | 85% |

| Colorectal Cancer | High, Medium, Low | 99% |

| Lung Cancer | High, Medium, Low | 93% |

| Ovarian Cancer | High, Medium, Low | 99% |

| Pancreatic Cancer | High, Medium, Low | 100% |

| Prostate Cancer | High, Medium, Low | 92% |

| Skin Cancer | High, Medium, Low | 92% |

| Stomach Cancer | High, Medium, Low | 99% |

| Testis Cancer | High, Medium, Low | 100% |

| Urothelial Cancer | High, Medium, Low | 92% |

Signaling Pathways Involving SMARCA2

SMARCA2 is involved in several key signaling pathways that regulate cell growth, differentiation, and survival. Its ability to modulate gene expression allows it to influence the output of these pathways.

Wnt Signaling Pathway

The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis. SMARCA2, as part of the SWI/SNF complex, can be recruited to Wnt target genes by β-catenin, a key transcriptional coactivator in the pathway. This recruitment leads to chromatin remodeling and activation of Wnt-responsive genes.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is critical for embryonic patterning and cell proliferation. The transcription factors of this pathway, the GLI proteins, can interact with the SWI/SNF complex. SMARCA2 can be recruited to Hh target gene promoters by GLI proteins to facilitate their transcription.

Interaction with p53

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. SMARCA2 and the SWI/SNF complex are known to cooperate with p53 to regulate the expression of p53 target genes. In response to DNA damage, p53 can recruit the SWI/SNF complex to the promoters of genes involved in cell cycle arrest and DNA repair, such as p21.

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for SMARCA2

This protocol describes the general workflow for performing ChIP-seq to identify the genomic binding sites of SMARCA2.

Detailed Methodology:

-

Cross-linking: Treat cultured cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Nuclei Isolation: Lyse the cells to release the nuclei.

-

Chromatin Sonication: Resuspend the nuclear pellet in a suitable buffer and sonicate to shear the chromatin into fragments of 150-500 base pairs.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with a ChIP-grade anti-SMARCA2 antibody. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution: Elute the chromatin from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C overnight. Treat with Proteinase K to digest proteins.

-

DNA Purification: Purify the DNA using a standard column-based kit or phenol-chloroform extraction.

-

Library Preparation: Prepare a DNA library for next-generation sequencing according to the manufacturer's protocol.

-

Sequencing: Sequence the DNA library on a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of SMARCA2 enrichment. Perform downstream analysis such as motif discovery and gene ontology analysis.

In Vitro ATPase Assay

This protocol outlines a colorimetric malachite green-based assay to measure the ATPase activity of purified SMARCA2.

Detailed Methodology:

-

Reaction Setup: In a microplate, set up reactions containing purified SMARCA2 protein, ATP, MgCl₂, and a suitable reaction buffer (e.g., Tris-HCl, pH 7.5). Include appropriate controls (no enzyme, no ATP).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for ATP hydrolysis.

-

Stop Reaction: Stop the reaction by adding a solution such as EDTA or SDS.

-

Malachite Green Addition: Add a malachite green-molybdate reagent to each well. This reagent will react with the inorganic phosphate released during ATP hydrolysis.

-

Color Development: Allow the color to develop for a specified time at room temperature. A green phosphomolybdate complex will form.

-

Measurement: Measure the absorbance of each well at a wavelength of approximately 620-650 nm using a microplate reader.

-

Quantification: Determine the amount of phosphate released by comparing the absorbance values to a standard curve generated with known concentrations of inorganic phosphate.

Cell Proliferation Assay after SMARCA2 Knockdown

This protocol describes a crystal violet-based assay to assess the effect of SMARCA2 knockdown on cell proliferation.

Detailed Methodology:

-

Cell Seeding: Seed the cells of interest into a multi-well plate at an appropriate density.

-

Transfection: Transfect the cells with either a small interfering RNA (siRNA) targeting SMARCA2 or a non-targeting control siRNA using a suitable transfection reagent.

-

Incubation: Incubate the cells for a period of 24 to 72 hours to allow for SMARCA2 knockdown and subsequent effects on proliferation.

-

Fixation: Gently wash the cells with PBS and then fix them with a solution like methanol (B129727) for 10-15 minutes.

-

Staining: Stain the fixed cells with a 0.5% crystal violet solution for 20-30 minutes at room temperature.

-

Washing: Carefully wash the plate with water to remove excess stain.

-

Solubilization: Air dry the plate and then solubilize the stain by adding a solution such as 10% acetic acid or 1% SDS to each well.

-

Measurement: Measure the absorbance of the solubilized stain at a wavelength of approximately 570-590 nm using a microplate reader.

-

Data Analysis: Compare the absorbance values of the SMARCA2 knockdown wells to the control wells to determine the effect on cell proliferation.

Conclusion and Future Directions

SMARCA2 is a central player in the epigenetic regulation of gene expression. Its role as the catalytic engine of the SWI/SNF complex places it at the crossroads of numerous cellular processes, from development and differentiation to DNA repair and cell cycle control. The growing body of evidence linking SMARCA2 dysregulation to cancer has spurred significant interest in developing therapeutic strategies that target this protein. The development of selective SMARCA2 inhibitors and degraders represents a promising avenue for the treatment of cancers with specific genetic vulnerabilities, such as those with mutations in its paralog, SMARCA4.

Future research will likely focus on further elucidating the context-dependent roles of SMARCA2 in different cellular and disease states, identifying novel protein-protein interactions, and exploring the therapeutic potential of combination therapies involving SMARCA2-targeting agents. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate these research endeavors and contribute to a deeper understanding of the multifaceted functions of this critical chromatin remodeler.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic lethality: targeting SMARCA2 ATPase in SMARCA4-deficient tumors - a review of patent literature from 2019-30 June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Advent of Targeted Protein Degradation: A Technical Overview of PROTAC SMARCA2 Degrader-1

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Cancer Therapy

The targeted degradation of pathogenic proteins represents a revolutionary approach in drug discovery, offering the potential to address previously "undruggable" targets. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this innovation. These heterobifunctional molecules are engineered to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target. This technical guide delves into the discovery and synthesis of PROTAC SMARCA2 Degrader-1, a promising therapeutic agent for cancers harboring mutations in the SMARCA4 gene.

SMARCA4 and SMARCA2 are highly homologous, mutually exclusive ATPase subunits of the SWI/SNF chromatin remodeling complex.[1][2] In cancers where SMARCA4 is inactivated by mutation, the cells become dependent on SMARCA2 for survival, creating a synthetic lethal vulnerability.[2][3][4][5][6] Consequently, the selective degradation of SMARCA2 presents a compelling therapeutic strategy.[1][2][3] This document provides an in-depth look at the discovery, mechanism of action, synthesis, and biological evaluation of PROTAC SMARCA2 degraders.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTAC SMARCA2 degraders operate by inducing the formation of a ternary complex between SMARCA2 and an E3 ubiquitin ligase, most commonly the von Hippel-Lindau (VHL) or cereblon (CRBN) ligase.[1][7][8][9] This proximity-induced event facilitates the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the SMARCA2 protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the SMARCA2 protein.

Discovery and Development Workflow

The discovery of a potent and selective PROTAC SMARCA2 degrader is a multi-step process that begins with the identification of suitable ligands for both SMARCA2 and the chosen E3 ligase. These are then connected via a chemical linker, which is optimized for length and composition to ensure efficient ternary complex formation and subsequent degradation.

Quantitative Biological Activity

The efficacy of PROTAC SMARCA2 degraders is quantified by several key parameters, including their half-maximal degradation concentration (DC₅₀) and maximal degradation level (Dₘₐₓ). The following tables summarize the reported activities of various exemplary PROTAC SMARCA2 degraders.

Table 1: In Vitro Degradation Activity of Representative SMARCA2 PROTACs

| Compound Name | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase | Citation(s) |

| A947 | SW1573 | < 0.1 | > 90 | VHL | [3][4] |

| SMD-3236 | NCI-H838 | < 1 | > 95 | VHL | [10] |

| ACBI2 | N/A | Sub-nanomolar | N/A | VHL | [11] |

| YDR1 | H1792 | 69 (24h), 60 (48h) | 87 (24h), 94 (48h) | Cereblon | [8] |

| YD54 | H1792 | 8.1 (24h), 16 (48h) | 98.9 (24h), 99.2 (48h) | Cereblon | [8] |

| PROTAC 1 | MV-4-11 | 300 | ~65 | VHL | |

| SMD-3040 | N/A | Low nanomolar | > 90 | VHL | [12] |

| UM-SMD-8801 | N/A | < 10 | > 90 | N/A | [6] |

| SMARCA2/4-degrader-1 (I-430) | A549 | < 100 | > 90 | N/A | [13] |

Table 2: Selectivity of SMARCA2 Degraders over SMARCA4

| Compound Name | SMARCA2 DC₅₀ (nM) | SMARCA4 DC₅₀ (nM) | Selectivity (Fold) | Citation(s) |

| SMD-3236 | < 1 | > 2000 | > 2000 | [14] |

| ACBI2 | Sub-nanomolar | N/A | 10 | [11] |

| YDR1 | 69 (24h) | 135 (24h) | ~2 | [8] |

| PROTAC 29 | N/A | N/A | 3 | [11] |

| UM-SMD-8801 | < 10 | > 10000 | > 1000 | [6] |

Synthesis of PROTAC SMARCA2 Degrader-1

The synthesis of a PROTAC SMARCA2 degrader involves the conjugation of a SMARCA2-binding moiety to an E3 ligase-binding ligand through a chemical linker. A representative synthetic strategy is outlined below. This typically involves standard coupling reactions, such as amide bond formation or click chemistry, to connect the three components.

Representative Synthetic Scheme:

The synthesis commences with the preparation of the SMARCA2 bromodomain ligand and the E3 ligase ligand, each functionalized with a reactive group for linker attachment. For instance, a common SMARCA2 ligand is based on a 2-(6-aminopyridazin-3-yl)phenol scaffold.[8] The E3 ligase ligand, such as a derivative of pomalidomide (B1683931) for CRBN or a hydroxyproline-containing molecule for VHL, is similarly prepared. The linker, often a polyethylene (B3416737) glycol (PEG) chain or an alkyl chain of varying length, is synthesized with complementary functional groups.

The final step involves the coupling of the SMARCA2 ligand-linker intermediate with the E3 ligase ligand. The reaction conditions are chosen to be mild to avoid degradation of the complex molecules. Purification of the final PROTAC is typically achieved through chromatographic techniques such as reversed-phase high-performance liquid chromatography (HPLC).

General Protocol for Final Coupling Step (Amide Bond Formation):

-

Dissolution: Dissolve the SMARCA2 ligand-linker intermediate (1.0 eq) with a terminal carboxylic acid and the E3 ligase ligand (1.1 eq) with a terminal amine in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Coupling Reagents: Add a peptide coupling reagent, for example, HATU (1.2 eq), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with aqueous solutions of a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC SMARCA2 degrader.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Key Experimental Protocols

Western Blot for SMARCA2 Degradation:

-

Cell Culture and Treatment: Plate cells (e.g., SW1573 or NCI-H838) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC SMARCA2 degrader or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).[4]

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli sample buffer, and denature by heating. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against SMARCA2 (e.g., Cell Signaling Technology, #11966) overnight at 4°C.[15] A loading control antibody (e.g., GAPDH, β-actin, or vinculin) should also be used.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Imaging: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize the SMARCA2 signal to the loading control. The percentage of degradation is calculated relative to the DMSO-treated control.

Cell Viability Assay (e.g., CellTiter-Glo®):

-

Cell Seeding: Seed SMARCA4-mutant and wild-type cells in 96-well plates at an appropriate density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC SMARCA2 degrader.

-

Incubation: Incubate the plates for a period of 5-7 days.

-

ATP Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the DMSO-treated controls and plot the cell viability against the compound concentration. Calculate the half-maximal inhibitory concentration (IC₅₀) using a non-linear regression model.

Conclusion and Future Directions

The development of potent and selective PROTAC SMARCA2 degraders, such as those exemplified by compounds like A947 and SMD-3236, holds significant promise for the treatment of SMARCA4-deficient cancers.[3][5][10][14] The ability to transform non-selective binding ligands into highly selective degraders highlights a key advantage of the PROTAC modality.[3][4] Ongoing research is focused on optimizing the pharmacokinetic properties of these molecules to produce orally bioavailable drugs with favorable in vivo efficacy and safety profiles.[6][8][11] The synergistic effects observed when combining SMARCA2 degraders with other targeted therapies, such as KRAS G12C inhibitors, open up new avenues for combination treatments in cancers with co-mutations.[8][15] As our understanding of the intricacies of ternary complex formation and the cellular ubiquitin-proteasome system deepens, the rational design of next-generation PROTACs will continue to drive innovation in cancer therapy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pnas.org [pnas.org]

- 10. Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SMARCA2 in Chromatin Remodeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SMARCA2, also known as BRM (Brahma), is a critical ATPase subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. This complex plays a fundamental role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors and other regulatory proteins. Dysregulation of SMARCA2 function has been implicated in a variety of human diseases, including developmental disorders and cancer, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the core functions of SMARCA2, its mechanism of action in chromatin remodeling, its role in disease, and current therapeutic strategies targeting this essential protein. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this field.

Introduction to SMARCA2 and Chromatin Remodeling

Chromatin, the complex of DNA and proteins within the nucleus of eukaryotic cells, exists in a dynamic state, transitioning between condensed and relaxed structures to regulate gene expression. ATP-dependent chromatin remodeling complexes are key enzymatic machines that utilize the energy of ATP hydrolysis to modulate chromatin structure.[1] The SWI/SNF complex, of which SMARCA2 is a catalytic subunit, is one of the most extensively studied chromatin remodeling families.

SMARCA2, and its paralog SMARCA4 (also known as BRG1), are mutually exclusive ATPases within the SWI/SNF complex.[2] These proteins possess both helicase and ATPase activities, which are essential for their function in repositioning, ejecting, or altering the composition of nucleosomes, the fundamental repeating units of chromatin.[3] By modulating nucleosome positioning, the SMARCA2-containing SWI/SNF complex can expose or conceal regulatory elements in the DNA, such as promoters and enhancers, thereby activating or repressing gene transcription.[1]

Molecular Architecture and Mechanism of Action

Protein Domains and Function

SMARCA2 is a large, multi-domain protein with a highly conserved architecture. Its key functional domains include:

-

ATPase Domain: This is the catalytic core of the protein, responsible for hydrolyzing ATP to provide the energy for chromatin remodeling.[4] Mutations in this domain can lead to a loss of function and are associated with various diseases.

-

Helicase Domain: This domain works in concert with the ATPase domain to translocate along the DNA and disrupt histone-DNA interactions.[3]

-

Bromodomain: This domain recognizes and binds to acetylated lysine (B10760008) residues on histone tails, a key post-translational modification associated with active chromatin.[5] This interaction helps to target the SWI/SNF complex to specific genomic loci.

-

HSA (Helicase-SANT-Associated) Domain: This domain is involved in protein-protein interactions and may contribute to the overall stability and function of the SWI/SNF complex.

-

QLQ Domain: This domain also mediates protein-protein interactions within the complex.

The SWI/SNF Complex

SMARCA2 functions as part of a large, multi-subunit complex. The composition of the SWI/SNF complex can vary depending on the cell type and developmental stage, leading to functional diversity. Core subunits of the complex include SMARCB1 (SNF5), SMARCC1/2 (BAF155/170), and a variety of assembly and accessory subunits. The combinatorial assembly of these subunits allows for precise regulation of gene expression in different cellular contexts.

Mechanism of Chromatin Remodeling

The process of chromatin remodeling by the SMARCA2-containing SWI/SNF complex is a dynamic and multi-step process:

-

Targeting: The complex is recruited to specific genomic loci through interactions with transcription factors and the recognition of histone modifications, such as acetylation, by the bromodomain of SMARCA2.

-

ATP Hydrolysis: The ATPase domain of SMARCA2 hydrolyzes ATP, leading to a conformational change in the complex.

-

Nucleosome Remodeling: This energy is used to disrupt histone-DNA contacts, resulting in nucleosome sliding, eviction, or the exchange of histone variants. This process increases the accessibility of the DNA to other proteins.

Quantitative Analysis of SMARCA2 Function

Understanding the quantitative aspects of SMARCA2's activity is crucial for developing targeted therapies. The following tables summarize key quantitative data related to its enzymatic activity, binding affinities, and impact on gene expression.

Table 1: ATPase Activity of SMARCA2

| Parameter | Value | Conditions | Reference |

| Michaelis-Menten constant (Km) for ATP | Data not consistently reported in literature | Varies with substrate (DNA, nucleosomes) | [6] |

| Maximum velocity (Vmax) | Data not consistently reported in literature | Dependent on enzyme and substrate concentration | [6] |

| IC50 of Inhibitors | |||

| SMARCA2-IN-6 | < 5 nM | In vitro assay | [7] |

| SMARCA2-IN-8 | 5 nM | In vitro assay | [7] |

Table 2: Binding Affinities of SMARCA2 Bromodomain

| Ligand | Dissociation Constant (Kd) | Method | Reference |

| Acetylated Histone H3 Peptide | 22.4 µM | Surface Plasmon Resonance (SPR) | [8] |

| PFI-3 (inhibitor) | 55 - 110 nM | BROMOScan | [9] |

Table 3: Examples of Gene Expression Changes upon SMARCA2 Modulation

| Gene | Modulation | Fold Change | Cell Line | Reference |

| KRT80 | SMARCA2 degradation | Downregulated | NCI-H1693 | [10] |

| AXL | SMARCA2 degradation | Downregulated | NCI-H1693 | [10] |

| MYC-target genes | SMARCA2 knockdown | Downregulated | t(4;14) Multiple Myeloma | [11] |

| Lipid metabolism genes | SMARCA4 knockdown (SMARCA2 active) | Upregulated | MCF-10A | [12] |

| ECM component genes | SMARCA4 knockdown (SMARCA2 active) | Downregulated | MCF-10A | [12] |

Role of SMARCA2 in Disease

Given its central role in gene regulation, it is not surprising that mutations and dysregulation of SMARCA2 are associated with several human diseases.

Nicolaides-Baraitser Syndrome (NCBRS)

NCBRS is a rare developmental disorder characterized by intellectual disability, sparse hair, distinctive facial features, and seizures.[1] The majority of NCBRS cases are caused by de novo heterozygous missense mutations in the ATPase domain of SMARCA2. These mutations often lead to a non-functional protein that can still be incorporated into the SWI/SNF complex, potentially exerting a dominant-negative effect.

Cancer

The role of SMARCA2 in cancer is complex and context-dependent. While it is considered a tumor suppressor in some contexts, it can also be essential for the survival of certain cancer cells.

-

Tumor Suppressor: In some cancers, loss-of-function mutations or silencing of the SMARCA2 gene have been observed, suggesting a tumor-suppressive role.

-

Synthetic Lethality: A particularly important concept in the context of SMARCA2 and cancer is synthetic lethality. Many cancers harbor inactivating mutations in SMARCA4. In these SMARCA4-mutant cancers, the cells become dependent on the paralogous activity of SMARCA2 for their survival.[2] This creates a therapeutic window where selectively inhibiting or degrading SMARCA2 can kill cancer cells while sparing normal cells that have a functional SMARCA4.[13]

DNA Damage Repair

Recent studies have highlighted a role for SMARCA2 in the DNA damage response.[14][15][16] SMARCA2 and SMARCA4 are recruited to sites of DNA double-strand breaks, where their ATPase activity is required to remodel chromatin and facilitate the recruitment of DNA repair factors.[14][16] Inhibition of SMARCA2/4 can sensitize cancer cells to DNA damaging agents and PARP inhibitors, suggesting a potential combination therapy strategy.[14][15]

Therapeutic Strategies Targeting SMARCA2

The critical role of SMARCA2 in various diseases, particularly in SMARCA4-mutant cancers, has made it an attractive therapeutic target. Several strategies are being pursued to modulate SMARCA2 activity.

ATPase Inhibitors

Small molecule inhibitors that target the ATPase domain of SMARCA2 are in development.[13] By blocking the catalytic activity of SMARCA2, these inhibitors aim to induce synthetic lethality in SMARCA4-deficient tumors.[17]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that link a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. Several SMARCA2-targeting PROTACs have been developed that have shown potent and selective degradation of SMARCA2, leading to anti-tumor activity in preclinical models of SMARCA4-mutant cancers.

Experimental Protocols

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for SMARCA2

This protocol outlines the key steps for performing ChIP-seq to identify the genomic binding sites of SMARCA2.

I. Cell Cross-linking and Chromatin Preparation

-

Grow cells to 80-90% confluency.

-

Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells to release the nuclei.

-

Sonify the nuclear lysate to shear the chromatin into fragments of 200-600 bp.

II. Immunoprecipitation

-

Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.

-

Incubate the chromatin with an anti-SMARCA2 antibody overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

III. DNA Purification and Library Preparation

-

Elute the chromatin complexes from the beads.

-

Reverse the cross-links by incubating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Prepare the DNA library for next-generation sequencing according to the manufacturer's protocol.

IV. Data Analysis

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of SMARCA2 enrichment.

-

Annotate the peaks to identify associated genes and regulatory elements.

In Vitro ATPase Assay

This protocol describes a colorimetric assay to measure the ATPase activity of purified SMARCA2.

Materials:

-

Purified SMARCA2 protein

-

Assay buffer (e.g., 25 mM HEPES-KOH pH 7.6, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

ATP solution

-

Malachite green reagent for phosphate (B84403) detection

-

Phosphate standard solution

Procedure:

-

Prepare a reaction mixture containing the assay buffer and varying concentrations of ATP.

-

Add purified SMARCA2 protein to initiate the reaction.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and detect the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric assay.

-

Measure the absorbance at 620 nm.

-

Generate a standard curve using the phosphate standard to determine the concentration of Pi in the samples.

-

Calculate the ATPase activity (e.g., in nmol Pi/min/mg protein).

FRET-based Nucleosome Remodeling Assay

This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to monitor nucleosome sliding activity of SMARCA2 in real-time.[13]

I. Preparation of FRET-labeled Nucleosomes

-

Prepare a DNA template containing a nucleosome positioning sequence and labeling sites for donor and acceptor fluorophores.

-

Reconstitute nucleosomes using recombinant histones and the labeled DNA. The donor and acceptor fluorophores should be positioned such that a change in their distance upon nucleosome sliding results in a change in FRET efficiency.

II. Remodeling Reaction

-

Immobilize the FRET-labeled nucleosomes on a passivated surface for single-molecule imaging.

-

Prepare a reaction buffer containing purified SMARCA2-containing SWI/SNF complex and ATP.

-

Initiate the remodeling reaction by adding the complex and ATP to the immobilized nucleosomes.

III. Data Acquisition and Analysis

-

Record the fluorescence signals from the donor and acceptor fluorophores over time using a total internal reflection fluorescence (TIRF) microscope.

-

Calculate the FRET efficiency for individual nucleosomes.

-

Analyze the changes in FRET efficiency over time to determine the kinetics of nucleosome sliding.

Conclusion and Future Directions

SMARCA2 is a master regulator of chromatin structure and gene expression, with profound implications for human health and disease. Its role as a catalytic subunit of the SWI/SNF complex places it at the heart of cellular processes ranging from development to DNA repair. The discovery of the synthetic lethal relationship between SMARCA2 and its paralog SMARCA4 has opened up exciting new avenues for cancer therapy, with several SMARCA2-targeted drugs now in preclinical and clinical development.

Future research will likely focus on several key areas:

-

Elucidating the full spectrum of SMARCA2's functions: Further investigation is needed to understand the diverse roles of SMARCA2 in different cellular contexts and its interplay with other cellular pathways.

-

Developing more selective and potent inhibitors: While promising inhibitors and degraders have been developed, there is still a need for compounds with improved selectivity and pharmacokinetic properties.

-

Identifying biomarkers for patient stratification: To maximize the therapeutic benefit of SMARCA2-targeted therapies, it will be crucial to identify reliable biomarkers to select patients who are most likely to respond.

-

Exploring combination therapies: Combining SMARCA2 inhibitors with other anti-cancer agents, such as DNA damaging agents or immunotherapy, may lead to more effective and durable responses.

The continued exploration of SMARCA2 biology holds great promise for advancing our understanding of fundamental cellular processes and for the development of novel therapies for a range of human diseases.

References

- 1. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. researchgate.net [researchgate.net]

- 3. rcsb.org [rcsb.org]

- 4. SMARCA2 and SMARCA4 Participate in DNA Damage Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SMARCA2 protein: Structure, function and perspectives of drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Lineage-determining transcription factor-driven promoters regulate cell type-specific macrophage gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preludetx.com [preludetx.com]

- 11. SMARCA2 SWI/SNF related BAF chromatin remodeling complex subunit ATPase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases | Molecular Systems Biology [link.springer.com]

- 13. Monitoring Conformational Dynamics with Single-Molecule Fluorescence Energy Transfer: Applications in Nucleosome Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. imrpress.com [imrpress.com]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to PROTAC SMARCA2 Degrader-1: E3 Ligase Recruitment and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality, offering the potential to address previously "undruggable" targets. This guide focuses on PROTAC SMARCA2 degrader-1, a heterobifunctional molecule designed to induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). SMARCA2 is a critical component of the SWI/SNF chromatin remodeling complex and represents a synthetic lethal target in cancers with mutations in its paralog, SMARCA4.[1][2] This document provides a comprehensive overview of the E3 ligase recruitment mechanisms, detailed experimental protocols for characterization, and a summary of the quantitative data associated with representative SMARCA2 degraders.

PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby forming a ternary complex.[3][4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1][4] The choice of E3 ligase recruited by the PROTAC is a critical determinant of its degradation efficiency and selectivity. For SMARCA2, degraders have been developed to recruit primarily two E3 ligases: von Hippel-Lindau (VHL) and Cereblon (CRBN).[5][6][7]

Mechanism of Action: E3 Ligase Recruitment

The fundamental mechanism of a SMARCA2 PROTAC degrader involves the formation of a productive ternary complex between SMARCA2, the PROTAC molecule, and an E3 ubiquitin ligase. This process is initiated by the two distinct warheads of the PROTAC molecule: one binding to the bromodomain of SMARCA2 and the other to the substrate receptor of the E3 ligase complex (e.g., VHL or CRBN).[1][3]

The stability and conformation of this ternary complex are crucial for efficient ubiquitination and subsequent degradation.[1] The linker connecting the two warheads plays a significant role in optimizing the orientation and protein-protein interactions between SMARCA2 and the E3 ligase, which can lead to cooperative binding.[8] Once a productive ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of SMARCA2. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, leading to the degradation of SMARCA2.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for representative SMARCA2 PROTAC degraders, categorized by the E3 ligase they recruit.

VHL-Recruiting SMARCA2 Degraders

| Degrader | Target Binding (IC50/Kd) | Degradation Potency (DC50) | Max Degradation (Dmax) | Cell Line | Reference |

| ACBI2 | Not specified | Not specified | Not specified | In vivo models | [5][9][10] |

| A947 | SMARCA2: Not specified, SMARCA4: Not specified | ~30-fold selective for SMARCA2 | Not specified | SW1573 | [1][11] |

Cereblon (CRBN)-Recruiting SMARCA2 Degraders

| Degrader | Target Binding (IC50/Kd) | Degradation Potency (DC50) | Max Degradation (Dmax) | Cell Line | Reference |

| YDR1 | Not specified | 69 nM (24h), 60 nM (48h) | 87% (24h), 94% (48h) | H1792 | [7] |

| YD54 | Not specified | Not specified | Not specified | H322 | [7] |

| Compound ex7 | Not specified | <0.1 µM | Not specified | Not specified | [12] |

| SMARCA2/4-degrader-1 | Not specified | <100 nM | >90% | A549 | [13] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of PROTAC SMARCA2 degraders are provided below.

Cellular Degradation Assay (In-Cell Western / Western Blot)

This assay quantifies the reduction in intracellular SMARCA2 protein levels following treatment with a PROTAC degrader.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., A549, SW1573) in 96-well plates for In-Cell Western or 6-well plates for traditional Western blot at a density that ensures 70-80% confluency at the time of harvest.[14]

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the SMARCA2 PROTAC degrader (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[1]

-

-

Cell Lysis (for Western Blot):

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[14]

-

-

In-Cell Western Procedure:

-

After treatment, fix the cells in the plate with 4% paraformaldehyde in PBS for 20 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

-

Block non-specific binding with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1.5 hours.

-

Incubate with a primary antibody against SMARCA2 overnight at 4°C.

-

Wash the plate and incubate with a fluorescently labeled secondary antibody for 1 hour.

-

Image the plate using an infrared imaging system (e.g., LI-COR Odyssey).[15]

-

-

Western Blot Procedure:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the SMARCA2 signal to a loading control (e.g., GAPDH, Vinculin).

-

Calculate the percentage of degradation relative to the vehicle control and plot the data to determine DC50 and Dmax values.[14]

-

Ternary Complex Formation Assays

These biophysical assays directly measure the formation and stability of the SMARCA2-PROTAC-E3 ligase ternary complex.

SPR measures the binding kinetics and affinity of the ternary complex in real-time.

Protocol:

-

Immobilization:

-

Immobilize a biotinylated E3 ligase (e.g., VHL complex) onto a streptavidin-coated sensor chip.[6]

-

-

Binary Interaction Analysis:

-

To determine the binding affinity of the PROTAC to the E3 ligase, flow different concentrations of the PROTAC over the immobilized E3 ligase.

-

To determine the binding affinity of the PROTAC to SMARCA2, a different assay setup is required, often involving immobilization of SMARCA2.

-

-

Ternary Interaction Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the SMARCA2 protein and varying concentrations of the PROTAC.

-

Flow these solutions over the immobilized E3 ligase surface.[6]

-

-

Data Analysis:

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 binding) to determine the association rate (ka), dissociation rate (kd), and dissociation constant (KD) for both binary and ternary interactions.

-

Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary).[6]

-

ITC measures the heat change upon binding to determine the thermodynamic parameters of ternary complex formation.

Protocol:

-

Sample Preparation:

-

Dialyze all proteins (SMARCA2, E3 ligase) and dissolve the PROTAC in the same buffer to minimize heats of dilution.[7]

-

-

Binary Titrations:

-

Titrate the PROTAC into the E3 ligase solution to determine their binary binding affinity (KD1).

-

Titrate the PROTAC into the SMARCA2 solution to determine their binary binding affinity (KD2).[5]

-

-

Ternary Titration:

-

Prepare a solution of the E3 ligase pre-saturated with SMARCA2 in the ITC cell.

-

Titrate the PROTAC into this pre-formed binary complex solution to determine the apparent KD for ternary complex formation (KD,ternary).[5]

-

-

Data Analysis:

-

Analyze the titration curves to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

-

Calculate the cooperativity factor (α) as α = KD1 / KD,ternary.[5]

-

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC-induced ternary complex to facilitate the ubiquitination of SMARCA2.

Protocol:

-

Reaction Setup:

-

Combine the following components in a reaction buffer: recombinant E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, the specific E3 ligase complex (e.g., VHL or CRBN), recombinant SMARCA2, ubiquitin, and ATP.[16]

-

Add the SMARCA2 PROTAC degrader at various concentrations. Include a no-PROTAC control.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.[1]

-

-

Detection:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE and perform a Western blot.

-

Probe the membrane with an antibody against SMARCA2.[16]

-

-

Analysis:

-

The appearance of higher molecular weight bands or a smear above the unmodified SMARCA2 band indicates successful polyubiquitination.[16]

-

SMARCA2 Signaling and Functional Consequences

SMARCA2 is a core catalytic subunit of the SWI/SNF chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to remodel chromatin structure, thereby regulating gene expression.[3] The SWI/SNF complex is involved in various cellular processes, including DNA repair, replication, and control of cell growth and differentiation.[3] As such, SMARCA2 and other SWI/SNF subunits are considered tumor suppressors.[3]

In cancers with a loss-of-function mutation in SMARCA4, the cells become dependent on the paralog SMARCA2 for survival. This synthetic lethal relationship is the primary rationale for developing selective SMARCA2 degraders. The degradation of SMARCA2 in SMARCA4-mutant cancer cells leads to the collapse of the residual SWI/SNF complex, altered gene expression, cell cycle arrest, and ultimately, apoptosis.[1]

Conclusion

The development of PROTACs targeting SMARCA2 for degradation represents a promising therapeutic strategy for SMARCA4-deficient cancers. The efficacy of these molecules is intrinsically linked to their ability to recruit an E3 ligase and form a stable and productive ternary complex. A thorough characterization using a suite of biophysical and cellular assays, as detailed in this guide, is essential for the optimization of SMARCA2 degraders. Understanding the nuances of E3 ligase recruitment, ternary complex formation, and the downstream cellular consequences will be paramount in advancing these targeted protein degraders toward clinical applications.

References

- 1. docs.abcam.com [docs.abcam.com]

- 2. Ubiquitination Assay - Profacgen [profacgen.com]

- 3. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. aragen.com [aragen.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 9. reactionbiology.com [reactionbiology.com]

- 10. SMARCA2 SWI/SNF related BAF chromatin remodeling complex subunit ATPase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. promega.com [promega.com]

- 14. benchchem.com [benchchem.com]

- 15. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

Engaged in Degradation: A Technical Guide to PROTAC SMARCA2 Degrader-1 Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core target engagement studies for PROTAC SMARCA2 degrader-1. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies and data integral to the evaluation of these novel therapeutic agents. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological processes and workflows.

Introduction to PROTAC SMARCA2 Degraders

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, facilitating the degradation of target proteins rather than their inhibition.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4]

SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key component of the BAF chromatin remodeling complex, has emerged as a significant target in oncology.[5] In cancers with mutations in the closely related paralog SMARCA4, tumor cells often become dependent on SMARCA2 for survival, presenting a synthetic lethal therapeutic opportunity.[6][7] PROTACs designed to selectively degrade SMARCA2, such as ACBI1, ACBI2, and A947, have shown promise in preclinical studies.[6][8][9][10]

This guide will delve into the critical target engagement studies that validate the mechanism of action and efficacy of these SMARCA2-targeting PROTACs.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on PROTAC SMARCA2 degrader-1, providing a comparative overview of their performance.

Table 1: In Vitro Degradation Efficacy of SMARCA2 PROTACs

| PROTAC | Cell Line | DC50 (nM) for SMARCA2 | Dmax (%) for SMARCA2 | DC50 (nM) for SMARCA4 | Dmax (%) for SMARCA4 | Reference |

| ACBI1 | MV-4-11 | 6 | Not Reported | 11 | Not Reported | [10][11] |

| ACBI2 (Compound 5) | RKO | 78 | 46 | Not Degraded | Not Degraded | [9] |

| ACBI2 (Compound 6) | RKO | 2 | 77 | 5 | 86 | [9] |

| A947 | SW1573 | 0.039 | 96 | 1.1 | 92 | [12] |

| GLR-203101 | HeLa, SW1573, HEK-293 | Dose-dependent degradation | Not Reported | Not Reported | Not Reported | [13] |

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximal percentage of protein degradation achieved.

Table 2: Binding Affinities of SMARCA2 PROTACs

| PROTAC | Target | Binding Assay | Kd (nM) | Reference |

| A947 | SMARCA2 Bromodomain | Not Specified | 93 | [12] |

| A947 | SMARCA4 Bromodomain | Not Specified | 65 | [12] |

Kd: Dissociation constant, a measure of binding affinity.

Core Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the fundamental mechanism of PROTAC action and the workflows of key target engagement assays.

Caption: Mechanism of Action for a SMARCA2 PROTAC Degrader.

Caption: Western Blotting Workflow for SMARCA2 Degradation.

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PROTAC SMARCA2 degrader-1 target engagement.

Protocol 1: Western Blotting for SMARCA2 Degradation

Objective: To quantify the degradation of SMARCA2 protein in cells treated with a PROTAC degrader.

Materials:

-

Cell culture medium and supplements

-

PROTAC SMARCA2 degrader-1 and vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody against SMARCA2

-

Loading control primary antibody (e.g., anti-GAPDH, anti-Actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC SMARCA2 degrader-1 or vehicle control for the desired time (e.g., 4, 8, 18, or 24 hours).[6]

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.[14] Add ice-cold RIPA buffer with inhibitors to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.[14]

-

Protein Extraction: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

-

Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA assay.[14] Normalize all samples to the same concentration with lysis buffer.

-

Sample Preparation: Mix the normalized lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[14]

-

SDS-PAGE and Transfer: Load equal amounts of protein per well onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom. Transfer the proteins to a PVDF or nitrocellulose membrane.[14]

-

Immunoblotting:

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against SMARCA2 (at the manufacturer's recommended dilution) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[14]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Washing: Repeat the washing step.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the SMARCA2 signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To assess the direct binding of a PROTAC degrader to SMARCA2 in intact cells by measuring changes in protein thermal stability.[15][16]

Materials:

-

Cells in suspension or adherent cells

-

PROTAC SMARCA2 degrader-1 and vehicle control

-

PBS

-

PCR tubes or plates

-

Thermal cycler

-

Lysis buffer (containing protease inhibitors)

-

Equipment for protein detection (e.g., Western blotting setup, mass spectrometer)

Procedure:

-

Cell Treatment: Treat cells with the PROTAC SMARCA2 degrader-1 or vehicle control at the desired concentration and for a sufficient time to allow for target engagement.

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.[16]

-

Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[17]

-

Analysis of Soluble Fraction: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble SMARCA2 at each temperature point using Western blotting or mass spectrometry.[16][18]

-

Data Analysis: Plot the amount of soluble SMARCA2 as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.[17]

Protocol 3: NanoBRET™ Target Engagement Assay

Objective: To quantify the binding of a PROTAC degrader to SMARCA2 in living cells using bioluminescence resonance energy transfer (BRET).[19][20]

Materials:

-

Cells expressing SMARCA2 fused to NanoLuc® luciferase

-

Cell-permeable fluorescent tracer that binds to SMARCA2

-

PROTAC SMARCA2 degrader-1

-

Optically clear 96- or 384-well plates

-

BRET-compatible plate reader

Procedure:

-

Cell Plating: Seed the NanoLuc®-SMARCA2 expressing cells in the assay plates.

-

Compound Addition: Add the PROTAC SMARCA2 degrader-1 at various concentrations to the wells.

-

Tracer Addition: Add the fluorescent tracer at a concentration determined by prior optimization.

-

Incubation: Incubate the plate at 37°C to allow the binding to reach equilibrium.

-

BRET Measurement: Measure the BRET signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emissions.[21]

-

Data Analysis: The BRET ratio is calculated from the acceptor and donor emission intensities. The binding of the PROTAC to SMARCA2 will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[20] This data can be used to determine the intracellular affinity of the degrader. The assay can be performed in both live and permeabilized cells to assess cell permeability and intracellular availability.[19]

Conclusion

The target engagement studies outlined in this guide are fundamental to the characterization and development of PROTAC SMARCA2 degraders. By employing a combination of quantitative degradation assays, biophysical binding studies, and cellular target engagement methods, researchers can build a comprehensive understanding of a degrader's mechanism of action, potency, and selectivity. The detailed protocols and visualized workflows provided herein serve as a valuable resource for scientists working to advance these promising new therapeutics from the laboratory to the clinic.

References

- 1. charnwooddiscovery.com [charnwooddiscovery.com]

- 2. Development of biophysical methods for characterization of PROTACs [diva-portal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Pardon Our Interruption [opnme.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]

- 8. researchgate.net [researchgate.net]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. ACBI1 | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]

- 11. ACBI1 | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]

- 12. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]

- 14. benchchem.com [benchchem.com]

- 15. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. selvita.com [selvita.com]

- 21. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]

Preclinical Evaluation of a PROTAC SMARCA2 Degrader: A Technical Guide

This technical guide provides a comprehensive overview of the preclinical evaluation of a representative Proteolysis Targeting Chimera (PROTAC) SMARCA2 degrader. The content is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments, structured data from representative molecules, and visualizations of critical pathways and workflows.

1. Introduction

The SWI/SNF chromatin remodeling complex is a key regulator of gene expression, and its core ATPase subunits, SMARCA4 (BRG1) and SMARCA2 (BRM), are critical for its function. In a significant subset of cancers, particularly non-small cell lung cancer (NSCLC), the SMARCA4 gene is inactivated by mutation.[1] These cancer cells become dependent on the paralog protein SMARCA2 for survival, creating a synthetic lethal vulnerability.[2][3]

Targeting SMARCA2 with traditional inhibitors has been challenging due to the high homology between SMARCA2 and SMARCA4.[4] PROTAC technology offers an alternative therapeutic strategy. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[5] A SMARCA2-targeting PROTAC brings SMARCA2 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][5] This approach has the potential for high selectivity and efficacy in SMARCA4-deficient cancers.[3][4]

This guide details the typical preclinical cascade for evaluating a selective SMARCA2 degrader.

2. Mechanism of Action

A SMARCA2 PROTAC degrader functions by inducing the formation of a ternary complex between SMARCA2 and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the SMARCA2 protein. The resulting polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple SMARCA2 proteins.[5]

3. In Vitro Evaluation

Protein Degradation Assessment

The primary in vitro evaluation is to confirm potent and selective degradation of SMARCA2 protein.

Table 1: In Vitro Degradation Potency of Representative SMARCA2 Degraders

| Compound Name | Cell Line | DC50 (nM) | Dmax (%) | Selectivity vs. SMARCA4 | E3 Ligase | Reference |

|---|---|---|---|---|---|---|

| PROTAC SMARCA2 degrader-1 (ex7) | - | < 100 | - | - | - | [6] |

| SMARCA2/4-degrader-1 (I-430) | A549 | < 100 | > 90 | Degrades both | - | [7] |

| A947 | SW1573 | ~10 | > 90 | ~30-fold | VHL | [4] |

| YDR1 | H1568 | - | 87 (at 80 mg/kg in vivo) | Selective | Cereblon | [2] |

| SMD-3236 | - | 0.5 | 96 | >2000-fold | VHL | [8] |

| Unnamed Lead Molecule | - | < 10 | - | >100-fold (DC50 > 1000 nM) | - | |